molecular formula C18H28N2O3S B7178910 N-[[1-[3-(2-methylphenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide

N-[[1-[3-(2-methylphenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide

Cat. No.: B7178910
M. Wt: 352.5 g/mol
InChI Key: QVYBGQQYAROPCZ-UHFFFAOYSA-N
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Description

N-[[1-[3-(2-methylphenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a butanoyl group, and a methanesulfonamide group

Properties

IUPAC Name

N-[[1-[3-(2-methylphenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-14-7-4-5-9-17(14)15(2)11-18(21)20-10-6-8-16(13-20)12-19-24(3,22)23/h4-5,7,9,15-16,19H,6,8,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYBGQQYAROPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)CC(=O)N2CCCC(C2)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[3-(2-methylphenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Butanoyl Group: The butanoyl group is introduced through an acylation reaction, often using butanoyl chloride and a suitable base.

    Introduction of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[3-(2-methylphenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[1-[3-(2-methylphenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-[3-(2-methylphenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylpiperidine derivatives: These compounds share the piperidine ring structure and have similar pharmacological properties.

    Methanesulfonamide derivatives: Compounds with the methanesulfonamide group exhibit similar chemical reactivity and potential biological activity.

Uniqueness

N-[[1-[3-(2-methylphenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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